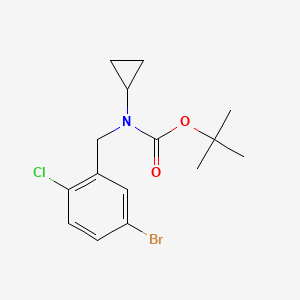
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide
概要
説明
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide (2-FPMO) is an organic compound with a variety of applications in the fields of organic chemistry, pharmaceuticals, and materials science. It is a structural analog of the parent compound pyridine, and is characterized by its relatively high reactivity, low toxicity, and stability in aqueous solutions. 2-FPMO has been used extensively in the synthesis of high-performance materials, such as polymers, nanomaterials, and pharmaceuticals. In addition, it has been studied for its potential applications in the fields of biotechnology, nanotechnology, and drug delivery.
科学的研究の応用
Chemosensors Development
Research has demonstrated the utility of related compounds in the development of fluorescent chemosensors, which are crucial for detecting various analytes, including metal ions and neutral molecules. These sensors offer high selectivity and sensitivity, indicating the potential for "2-(4-Fluorophenyl)-3-methylpyridine 1-oxide" in similar applications (Roy, 2021).
Synthesis and Chemical Reactions
The compound's related research points to its possible use in the synthesis of key intermediates for pharmaceuticals, showcasing its role in the development of efficient synthesis routes for complex molecules (Qiu et al., 2009).
Photocatalysis and Environmental Applications
Studies on compounds with similar structures have shown promising applications in photocatalysis, suggesting potential for "this compound" in environmental remediation and energy conversion. These applications benefit from the compound's ability to facilitate reactions under light irradiation, leading to the degradation of pollutants and water splitting (Wen et al., 2017).
Biomedical Applications
Research into related compounds has also highlighted their potential in biomedical applications, such as antimicrobial agents against drug-resistant bacteria and parasites. This suggests the possibility of "this compound" being useful in developing new treatments or diagnostic tools (Allahverdiyev et al., 2011).
特性
IUPAC Name |
2-(4-fluorophenyl)-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-9-3-2-8-14(15)12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHKVRVHRLBBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175127-66-8 | |
| Record name | Pyridine, 2-(4-fluorophenyl)-3-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1175127-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)




![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)


